3-Hexene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

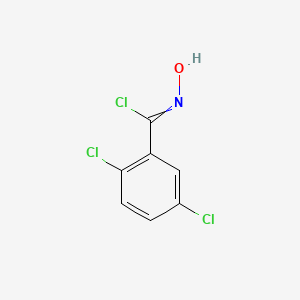

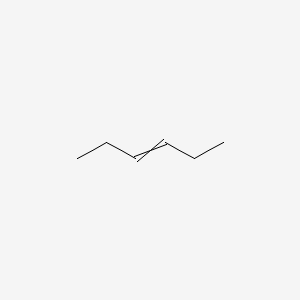

3-Hexene is an organic compound with the chemical formula C6H12 . It is an alkene, characterized by the presence of a carbon-carbon double bond. The compound exists in two geometric isomers: cis-3-Hexene and trans-3-Hexene . These isomers differ in the spatial arrangement of the substituents around the double bond. This compound is a colorless liquid with a mild, sweet odor and is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Hexene can be synthesized through several methods:

Reduction of Alkynes: One common method involves the partial hydrogenation of 3-Hexyne using a Lindlar catalyst, which selectively reduces the triple bond to a double bond, forming this compound.

Dehydration of Alcohols: Another method involves the dehydration of 3-Hexanol using an acid catalyst, such as sulfuric acid, to produce this compound.

Industrial Production Methods:

Catalytic Cracking: In the petrochemical industry, this compound can be produced through the catalytic cracking of larger hydrocarbons.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form epoxides or diols.

Hydration: In the presence of an acid catalyst, this compound can react with water to form 3-Hexanol.

Halogenation: this compound reacts with halogens, such as bromine, to form dihalides through an electrophilic addition mechanism.

Common Reagents and Conditions:

Oxidation: Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid, are commonly used for epoxidation.

Hydration: Dilute sulfuric acid is often used as a catalyst for the hydration of this compound.

Halogenation: Bromine in an inert solvent like carbon tetrachloride is used for halogenation reactions.

Major Products:

Epoxides: Formed from the oxidation of this compound.

Alcohols: Formed from the hydration of this compound.

Dihalides: Formed from the halogenation of this compound.

Scientific Research Applications

3-Hexene has several applications in scientific research:

Mechanism of Action

3-Hexene can be compared with other alkenes, such as 1-Hexene and 2-Hexene:

1-Hexene: An alpha-olefin with the double bond at the first carbon.

2-Hexene: Exists in cis and trans forms, similar to this compound, but with the double bond at the second carbon.

Uniqueness of this compound:

Comparison with Similar Compounds

- 1-Hexene

- 2-Hexene

- Cyclohexene

Properties

CAS No. |

68526-52-3 |

|---|---|

Molecular Formula |

C6H12 |

Molecular Weight |

84.16 g/mol |

IUPAC Name |

hex-3-ene |

InChI |

InChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

ZQDPJFUHLCOCRG-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCC |

physical_description |

Liquid Colorless liquid with a mild odor; [CPChem MSDS] |

vapor_pressure |

165.0 [mmHg] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(Propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine](/img/structure/B12438226.png)

![(1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol](/img/structure/B12438251.png)